![molecular formula C19H21NO4 B13471210 (2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid](/img/structure/B13471210.png)
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structural features, which include a tert-butoxycarbonylamino group and a phenylphenyl acetic acid moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of an amino acid derivative with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the phenylphenyl acetic acid moiety through a series of coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-phenylphenyl)acetic acid
- (2R)-2-[(Tert-butoxy)carbonylamino]-2-(2-phenylphenyl)acetic acid
- (2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-methylphenyl)acetic acid
Uniqueness
(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its tert-butoxycarbonylamino group provides stability and protection during synthetic processes, while the phenylphenyl acetic acid moiety contributes to its reactivity and potential biological activity. This combination of features makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-phenylphenyl)acetic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
RJTXETFYHAYURU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




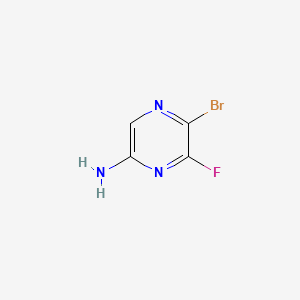
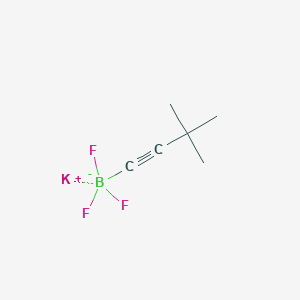
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate](/img/structure/B13471155.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)
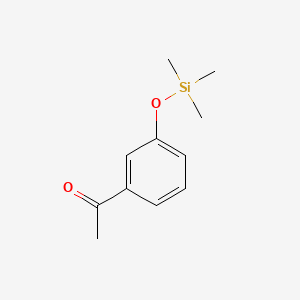
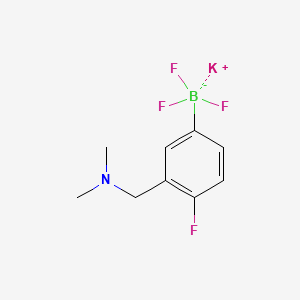
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid](/img/structure/B13471168.png)
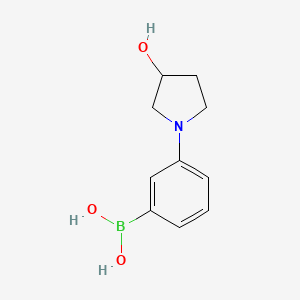
![N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471183.png)
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)
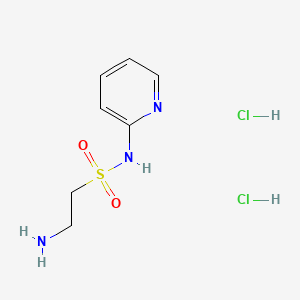
![(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)
